N-(2-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide
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Description
N-(2-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C21H23N5O5 and its molecular weight is 425.445. The purity is usually 95%.
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Scientific Research Applications
Design and Synthesis for Anticancer Applications
Research has focused on designing and synthesizing derivatives with potential anticancer properties. For instance, Al-Sanea et al. (2020) demonstrated the synthesis of certain acetamide derivatives showing appreciable cancer cell growth inhibition across multiple cancer cell lines, emphasizing the potential of similar structures in anticancer drug development Al-Sanea et al., 2020.
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel derivatives derived from visnaginone and khellinone, demonstrating significant analgesic and anti-inflammatory activities. This underscores the therapeutic potential of complex acetamide derivatives in managing pain and inflammation Abu‐Hashem et al., 2020.
Diagnostic Imaging Applications
Dollé et al. (2008) described the radiosynthesis of a selective radioligand for imaging the translocator protein with PET, highlighting the application of complex acetamide derivatives in the field of diagnostic imaging and the study of neuroinflammatory processes Dollé et al., 2008.
Exploration of Antimicrobial Properties
The search for novel antimicrobial agents has led to the synthesis of various heterocyclic compounds incorporating complex structures, showing good antibacterial and antifungal activities. For example, Hossan et al. (2012) investigated the antimicrobial activity of pyrimidinone and oxazinone derivatives, indicating the potential use of such compounds in combating microbial resistance Hossan et al., 2012.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5/c1-3-30-16-10-5-4-8-14(16)23-17(27)12-26-20(28)18(19-22-13(2)31-24-19)15-9-6-7-11-25(15)21(26)29/h4-5,8,10H,3,6-7,9,11-12H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDYSHHXUDNDCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)C(=C3CCCCN3C2=O)C4=NOC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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